HDAC6 Subtype Selectivity
N-[2-(1H-Imidazol-1-yl)ethyl]acetamide exhibits a pronounced selectivity for HDAC6 over HDAC1. In a fluorogenic enzymatic assay using an acetylated lysine substrate, the compound demonstrated an IC₅₀ of 124 nM for HDAC6, compared to an IC₅₀ of 23,800 nM for HDAC1 [1]. This represents a 192-fold increase in potency for HDAC6.
| Evidence Dimension | Inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | HDAC6: 124 nM; HDAC1: 23,800 nM |
| Comparator Or Baseline | HDAC6 vs. HDAC1 (same compound, same assay conditions) |
| Quantified Difference | 192-fold (23,800 nM / 124 nM) |
| Conditions | In vitro HDAC assay, pH 8.0, fluorescently-labeled acetylated lysine substrate |
Why This Matters
This pronounced subtype selectivity is critical for minimizing off-target effects in epigenetic research programs focused on HDAC6-mediated pathways.
- [1] BindingDB. BDBM218214: US9249087, 53. View Source
